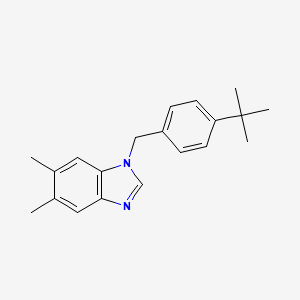
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a small molecule . It is also known as “(S)-Fluoxetine” and is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
Molecular Structure Analysis
The molecular structure of this compound comprises a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine with a methyl group . The molecular weight is 309.3261 and the chemical formula is C17H18F3NO .Physical And Chemical Properties Analysis
The compound melts at 159.6 °C . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Research by Liu et al. (1993) on N3O3 amine phenols showcases the compound's application in creating hexadentate ligands for group 13 metal ions, highlighting its role in coordination chemistry. These ligands are derived from the reduction of Schiff bases, indicating their potential in synthesizing complex metal-ligand assemblies for catalysis or material science applications (Liu, Wong, Rettig, & Orvig, 1993).
X-Ray Structures and Computational Studies of Several Cathinones
Nycz et al. (2011) conducted a study involving the characterization of cathinones, where the structural analysis of related compounds, including amine derivatives, was performed. This research provides insight into the molecular geometry and electronic properties of such compounds, contributing to the understanding of their reactivity and physical properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization of a κ-Opioid Receptor Antagonist
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, highlighting the compound's pharmacological profile and its selectivity towards κ-opioid receptors. This research underscores the compound's potential therapeutic applications in treating depression and addiction disorders, showcasing the importance of amine derivatives in developing new pharmacological agents (Grimwood et al., 2011).
Synthesis, Antimicrobial, and Cytotoxic Activity of Novel Azetidine-2-One Derivatives
A study by Noolvi et al. (2014) on the synthesis and biological activity evaluation of azetidine-2-one derivatives of 1H-benzimidazole, including amine derivatives, illustrates their antimicrobial and cytotoxic potentials. This research contributes to the field of medicinal chemistry by providing new insights into the design of bioactive compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors
Research conducted by Boughoues et al. (2020) focuses on the application of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. The study integrates experimental and computational approaches to elucidate the mechanism of action and efficiency of these compounds, demonstrating their potential in industrial applications to prevent corrosion (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Propriétés
IUPAC Name |
(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUAORXKUDOAK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)

![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)
![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)
